molecular formula C8H9ClO2S B1266372 1-Chloro-4-(ethylsulfonyl)benzene CAS No. 7205-80-3

1-Chloro-4-(ethylsulfonyl)benzene

Cat. No.: B1266372
CAS No.: 7205-80-3
M. Wt: 204.67 g/mol
InChI Key: FVSFDDWOQCUYKZ-UHFFFAOYSA-N
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Description

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds suggest that its preparation likely involves sulfonation or oxidation steps from precursors like thioethers or sulfides, followed by functional group modifications under controlled conditions .

Properties

IUPAC Name

1-chloro-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFDDWOQCUYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222384
Record name 1-Chloro-4-(ethylsulphonyl)benzene
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7205-80-3
Record name 1-Chloro-4-(ethylsulfonyl)benzene
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Record name 1-Chloro-4-(ethylsulphonyl)benzene
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Record name 1-Chloro-4-(ethylsulphonyl)benzene
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Record name 1-chloro-4-(ethylsulphonyl)benzene
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Record name 1-Chloro-4-(ethylsulfonyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-(ethylsulfonyl)benzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form the corresponding ethylsulfide derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Ethylsulfide derivatives.

Scientific Research Applications

Industrial Applications

  • Organic Synthesis :
    • 1-Chloro-4-(ethylsulfonyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl group enhances nucleophilicity, making it useful in electrophilic substitution reactions and coupling reactions to form more complex molecules.
  • Pharmaceutical Development :
    • This compound has been investigated for its potential pharmaceutical applications, particularly as a precursor in the synthesis of drugs targeting metabolic disorders. It can be used to develop inhibitors for sodium-dependent glucose cotransporters (SGLT), which are crucial in managing conditions like diabetes .
  • Chemical Manufacturing :
    • In the paint and coating industry, this compound is utilized due to its properties that enhance adhesion and durability of coatings. It is also applied in rubber manufacturing processes where it contributes to the chemical resistance and stability of rubber products .
  • Water Treatment :
    • The compound is employed in water treatment processes, where it acts as a reagent for the removal of pollutants and contaminants from water sources, thereby improving water quality .

Pharmaceutical Case Studies

Several studies have highlighted the efficacy of derivatives of this compound in treating various health conditions:

  • Diabetes Management : Research indicates that compounds derived from this compound exhibit significant inhibitory effects on SGLT2, which is beneficial for controlling blood sugar levels in diabetic patients. This application is particularly relevant for developing new medications aimed at type 2 diabetes management .
  • Metabolic Disorders : The crystalline forms of related compounds have shown promise in treating metabolic disorders by improving insulin sensitivity and reducing glucose levels in the bloodstream. These findings support further exploration into the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the ethylsulfonyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Environment

  • 1-Chloro-4-(trifluoromethyl)benzene (): The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), comparable to the ethylsulfonyl (-SO₂C₂H₥) group. Computational models (e.g., SEMG) highlight how steric and electronic environments differ: -SO₂C₂H₅ introduces bulkier steric hindrance than -CF₃, affecting reaction pathways .
  • 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone, ): The phenylsulfonyl group (-SO₂Ph) increases aromatic conjugation, reducing solubility in polar solvents compared to the ethylsulfonyl analog. Sulphenone’s use as a pesticide underscores the role of sulfonyl groups in agrochemical activity, suggesting that ethylsulfonyl derivatives may also exhibit bioactivity .

Physical-Chemical Properties

Compound Molecular Weight Melting Point (°C) Key Features Evidence
1-Chloro-4-(ethylsulfonyl)benzene* ~204.67 (calc.) Not reported High polarity due to -SO₂C₂H₅ Inferred
Chloromethyl 4-chlorophenyl sulfide () 193.09 21.5 Sulfide group; lower polarity
1-Chloro-4-(difluoromethyl)-2-fluorobenzene () 180.55 Not reported Dual fluorine substitution
1-Chloro-4-(phenylsulfonyl)benzene () 265.73 Not reported Extended conjugation with Ph-SO₂

*Estimated based on analogous structures.

Biological Activity

1-Chloro-4-(ethylsulfonyl)benzene, also known as C8H9ClO2S , is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9ClO2S
  • CAS Number : 7205-80-3
  • Structure : The compound features a benzene ring substituted with a chlorine atom and an ethylsulfonyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various sulfonyl compounds, it was found to have:

  • Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Bactericidal Action : The compound demonstrated bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid production in bacterial cells .

Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound showed:

  • Selective Cytotoxicity : It exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent.
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : Similar to other sulfonamide derivatives, it interferes with bacterial ribosomal function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Interaction with Enzymatic Pathways : It has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Comparative Studies

To understand the efficacy of this compound better, it is useful to compare it with similar compounds:

Compound NameStructureMIC (µg/mL)Activity Type
This compoundStructure15 - 62.5Antibacterial
1-Chloro-4-(methylsulfonyl)benzene10 - 50Antibacterial
1-Fluoro-4-(methylsulfinyl)benzene20 - 70Antifungal

Study on Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers evaluated the antimicrobial properties of various sulfonyl compounds, including this compound. The findings indicated that this compound was effective against both Staphylococcus aureus and Enterococcus faecalis strains, with MIC values ranging from 15.625 µM to 125 µM. The study concluded that the compound's mechanism involved inhibition of essential bacterial processes such as protein synthesis and cell wall formation .

Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that the compound induced significant apoptosis in breast cancer cells while exhibiting lower toxicity toward normal fibroblast cells. This selectivity highlights its potential for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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